![molecular formula C38H46F2N6O9S2 B3325841 Rosuvastatin calcium impurity E [EP] CAS No. 2226413-61-0](/img/structure/B3325841.png)
Rosuvastatin calcium impurity E [EP]
Vue d'ensemble
Description
Rosuvastatin EP Impurity E, also known as Rosuvastatin Related Compound B, is an impurity standard . Its chemical name is (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-2-hydroxyethyl]sulfonylamino]-6-(1-methylethyl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid . The molecular formula is C38H46F2N6O9S2 and the molecular weight is 832.93 g/mol .
Synthesis Analysis
The synthesis of Rosuvastatin and its impurities involves a regio- and stereocontrolled ICl-induced intramolecular cyclization of chiral homoallylic carbonate . Another method involves a series of steps including the use of organic acid in the presence of an alcoholic solvent at higher temperatures, followed by gradual cooling, pH adjustment, and isolation of the wet-cake of rosuvastatin diol ester .Molecular Structure Analysis
The molecular structure of Rosuvastatin EP Impurity E can be represented by the SMILES notation: FC(C=C1)=CC=C1C2=C(C(O)CS(N©C3=NC(C4=CC=C(F)C=C4)=C(/C=C/C@@HCC@@HCC([O-])=O)C(C©C)=N3)(=O)=O)C(C©C)=NC(N©S©(=O)=O)=N2 .Chemical Reactions Analysis
Rosuvastatin and its impurities undergo different degradation processes under various conditions such as thermal, light, and acidity, leading to the formation of different degradation products . The type of solvent matrix used in sample extraction controls the direction of the equilibrium between Rosuvastatin and its lactone form .Applications De Recherche Scientifique
Pharmaceutical Applications
This compound is an impurity of Rosuvastatin Calcium, which is used to treat high cholesterol levels and prevent heart attacks and strokes . It’s crucial to control the impurities from synthesis and degradation in the development of medicinal products .
Analytical Chemistry
The compound is used in the development and validation of selective and sensitive analytical methods for the control of impurities . A novel validated UHPLC method has been developed for determining the assay and related substances content in medicinal products containing Rosuvastatin Calcium .
Quality Control
In the pharmaceutical industry, the compound is used for quality control and stability testing of Rosuvastatin Calcium formulations . The baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph for the Rosuvastatin Calcium tablets was achieved using this compound .
Drug Development
The compound plays a significant role in the drug development process, particularly in the synthesis of Rosuvastatin Calcium. It’s used in the research and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation .
Method Validation
The compound is used in the validation of methods for determining the content of Rosuvastatin and related chiral substances in tablet formulations . The chromatographic method was validated according to the guidelines of the International Conference on Harmonization (ICH) and proved to be linear, precise, and accurate .
Research
The compound is used in research to understand the degradation behavior of Rosuvastatin Calcium. This helps in the development of more stable formulations .
Mécanisme D'action
As an impurity of Rosuvastatin, the mechanism of action of Rosuvastatin EP Impurity E is likely related to that of Rosuvastatin. Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis .
Propriétés
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46F2N6O9S2/c1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24/h8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51)/b17-16+/t27-,28-,30?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNOQUFUVPRSK-KTLASYKKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46F2N6O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosuvastatin calcium impurity E [EP] | |
CAS RN |
2226413-61-0 | |
| Record name | (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-(((2-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-2-hydroxyethyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226413610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-(((2-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-2-HYDROXYETHYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DWS9BK2LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



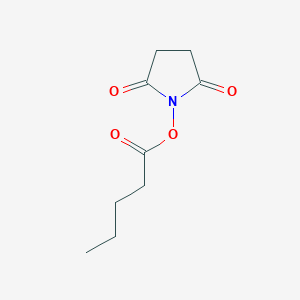
![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)

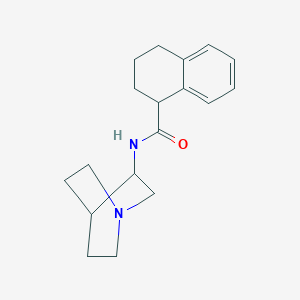

![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)
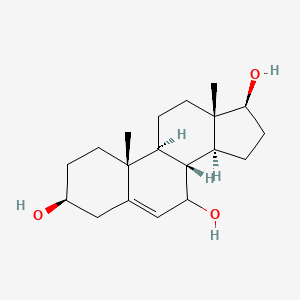
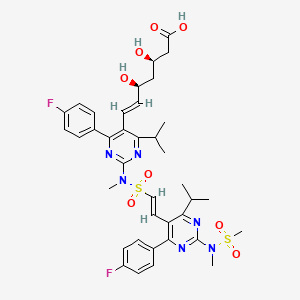
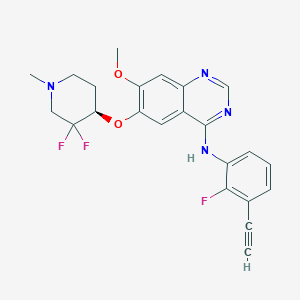

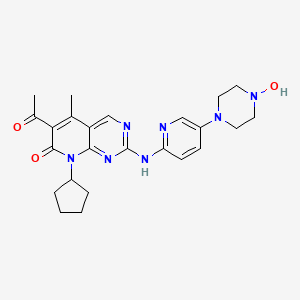

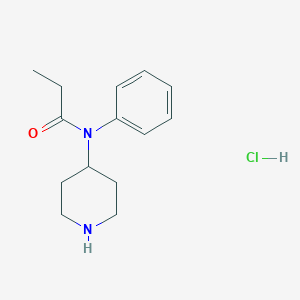
![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)